
Bis(4-ethenylphenyl)(dioctyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-ethenylphenyl)(dioctyl)silane is an organosilicon compound characterized by the presence of two 4-ethenylphenyl groups and two dioctyl groups attached to a silicon atom. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-ethenylphenyl)(dioctyl)silane typically involves the reaction of 4-ethenylphenylmagnesium bromide with dioctylchlorosilane. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent and ensure a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-ethenylphenyl)(dioctyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives with reduced ethenyl groups.
Substitution: Formation of halogenated silane derivatives.
Aplicaciones Científicas De Investigación
Bis(4-ethenylphenyl)(dioctyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of Bis(4-ethenylphenyl)(dioctyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This interaction enhances the adhesion and stability of the compound on different surfaces .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-ethenylphenyl)methylsilane
- Bis(4-ethenylphenyl)dimethylsilane
- Bis(4-ethenylphenyl)diphenylsilane
Uniqueness
Bis(4-ethenylphenyl)(dioctyl)silane is unique due to the presence of dioctyl groups, which impart enhanced hydrophobicity and flexibility compared to other similar compounds. This makes it particularly useful in applications requiring water resistance and flexibility .
Propiedades
Número CAS |
918445-84-8 |
|---|---|
Fórmula molecular |
C32H48Si |
Peso molecular |
460.8 g/mol |
Nombre IUPAC |
bis(4-ethenylphenyl)-dioctylsilane |
InChI |
InChI=1S/C32H48Si/c1-5-9-11-13-15-17-27-33(28-18-16-14-12-10-6-2,31-23-19-29(7-3)20-24-31)32-25-21-30(8-4)22-26-32/h7-8,19-26H,3-6,9-18,27-28H2,1-2H3 |
Clave InChI |
UPQFGQCOWCMAGV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Si](CCCCCCCC)(C1=CC=C(C=C1)C=C)C2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




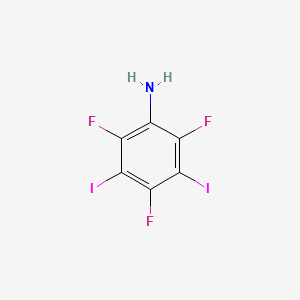

![(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14194305.png)
![Methyl 3-methoxy-5-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14194307.png)
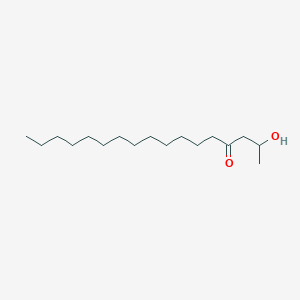

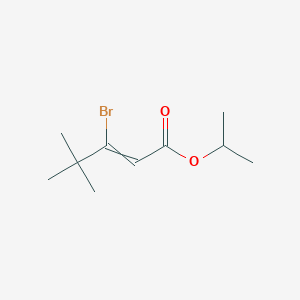


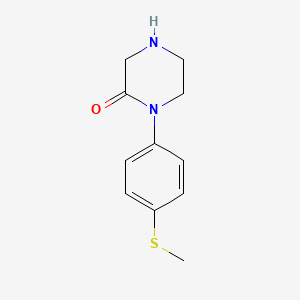
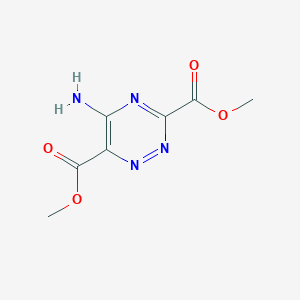
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14194365.png)
